molecular formula C23H25ClN2O3 B12372089 Antifungal agent 67

Antifungal agent 67

Cat. No.: B12372089
M. Wt: 412.9 g/mol
InChI Key: TZNFPVVDWONOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 67 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound works by disrupting the cellular processes of fungi, thereby inhibiting their growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 67 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 67 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.

    Substitution: Halogenation and alkylation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.

Scientific Research Applications

Antifungal agent 67 has a broad range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in the study of fungal cell biology and the development of new antifungal therapies.

    Medicine: Integral in the formulation of antifungal medications for treating infections caused by Candida, Aspergillus, and other pathogenic fungi.

    Industry: Utilized in agriculture to protect crops from fungal diseases and in the production of antifungal coatings for various materials.

Mechanism of Action

Antifungal agent 67 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is similar to that of other polyene antifungals, but this compound has been shown to have a broader spectrum of activity and lower toxicity.

Comparison with Similar Compounds

Similar Compounds

    Amphotericin B: A well-known polyene antifungal that also targets ergosterol but has higher toxicity.

    Nystatin: Another polyene antifungal with a similar mechanism of action but limited to topical use due to its toxicity.

    Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis but is less effective against certain resistant strains.

Uniqueness

Antifungal agent 67 stands out due to its broad spectrum of activity and lower toxicity compared to other antifungal agents. Its ability to be used in both medical and agricultural settings further highlights its versatility and effectiveness.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]imidazole

InChI

InChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3

InChI Key

TZNFPVVDWONOHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.